molecular formula C11H9F B8737830 6-Fluoro-1,4-dihydro-1,4-methano-naphthalene CAS No. 58653-71-7

6-Fluoro-1,4-dihydro-1,4-methano-naphthalene

Cat. No.: B8737830
CAS No.: 58653-71-7
M. Wt: 160.19 g/mol
InChI Key: ABCQDMLSRHMYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-1,4-dihydro-1,4-methano-naphthalene is a useful research compound. Its molecular formula is C11H9F and its molecular weight is 160.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

58653-71-7

Molecular Formula

C11H9F

Molecular Weight

160.19 g/mol

IUPAC Name

4-fluorotricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene

InChI

InChI=1S/C11H9F/c12-9-3-4-10-7-1-2-8(5-7)11(10)6-9/h1-4,6-8H,5H2

InChI Key

ABCQDMLSRHMYNP-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3=C2C=CC(=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Magnesium turnings (0.66 g, 27.2 mmol) were stirred in anhydrous THF (10 mL) in a flame dried 75 mL 3 neck round bottom flask equipped with a non-equalizing addition funnel with a N2 flow adapter, magnetic stirrer and efficient condenser equipped with a N2 flow adapter. The flask was stirred and warmed to reflux by a removable heating mantle. 2,5-Difluorobromobenzene (0.1 g) was added followed by of 3N EtMgBr in THF (0.1 mL). The addition funnel was charged with an intimate mixture of cyclopentadiene (1.71 g, 25.9 mmol) and 2,5-difluorobromobenzene (5.0 g, 25.9 mmol). Small portions (˜0.2 mL) of the intimate mixture were introduced to assist initiation (˜4 times). After ˜15 minutes, the reaction initiated (exotherm, and vapor condensation) and heating was maintained as necessary during the addition of the contents of the addition funnel. The reaction was then maintained at reflux for 1 hour.
Quantity
0.66 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
intimate mixture
Quantity
0.2 mL
Type
reactant
Reaction Step Three

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